9'-(Benzyloxy)-13'-one Naloxone
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Overview
Description
9’-(Benzyloxy)-13’-one Naloxone is a derivative of naloxone, a well-known opioid receptor antagonist used primarily to counteract the effects of opioid overdose. This compound has a molecular formula of C28H31NO5 and a molecular weight of 461.549 g/mol . It is characterized by the presence of a benzyloxy group at the 9’ position and a ketone group at the 13’ position, which may confer unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9’-(Benzyloxy)-13’-one Naloxone typically involves the introduction of a benzyloxy group to the naloxone molecule. This can be achieved through a series of organic reactions, including protection and deprotection steps, as well as selective oxidation and reduction reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of 9’-(Benzyloxy)-13’-one Naloxone may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for efficient and scalable production of the compound, ensuring consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions: 9’-(Benzyloxy)-13’-one Naloxone can undergo various chemical reactions, including:
Oxidation: The ketone group at the 13’ position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
9’-(Benzyloxy)-13’-one Naloxone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9’-(Benzyloxy)-13’-one Naloxone involves its interaction with opioid receptors, particularly the μ-opioid receptor. As an opioid receptor antagonist, it binds to these receptors with high affinity, preventing the binding of opioid agonists such as morphine and fentanyl. This competitive inhibition effectively reverses the effects of opioid overdose, including respiratory depression and sedation .
Comparison with Similar Compounds
Naloxone: The parent compound, widely used as an opioid antagonist.
Naltrexone: Another opioid receptor antagonist with a longer duration of action.
Methylnaltrexone: A quaternary derivative of naltrexone, used to treat opioid-induced constipation
Uniqueness: 9’-(Benzyloxy)-13’-one Naloxone is unique due to the presence of the benzyloxy group at the 9’ position and the ketone group at the 13’ position. These structural modifications may confer distinct pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and safety profile compared to other opioid antagonists .
Properties
Molecular Formula |
C28H29NO6 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(4S,4aS,7aR,12bS)-4a-hydroxy-9-phenylmethoxy-3-prop-2-enylspiro[1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,2'-1,3-dioxolane]-13-one |
InChI |
InChI=1S/C28H29NO6/c1-2-13-29-14-12-26-21-19-8-9-20(32-17-18-6-4-3-5-7-18)23(21)35-25(26)28(33-15-16-34-28)11-10-27(26,31)24(29)22(19)30/h2-9,24-25,31H,1,10-17H2/t24-,25-,26+,27-/m1/s1 |
InChI Key |
GLVPFVGORVSKNN-JVYGEBFASA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1C(=O)C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5 |
Canonical SMILES |
C=CCN1CCC23C4C5(CCC2(C1C(=O)C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5 |
Origin of Product |
United States |
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